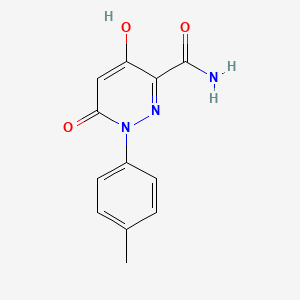

4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide

Description

4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide is a pyridazine derivative characterized by a carboxamide group at position 3, a hydroxyl group at position 4, and a 4-methylphenyl substituent at position 1 of the pyridazine ring. Its molecular formula is C₁₃H₁₁N₃O₃, with a molar mass of 257.25 g/mol.

Properties

IUPAC Name |

4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-7-2-4-8(5-3-7)15-10(17)6-9(16)11(14-15)12(13)18/h2-6,16H,1H3,(H2,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMRKOLBFVLKCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the hydroxy and carboxamide groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nitration of the aromatic ring introduces a nitro group .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. Studies have shown that 4-hydroxy derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory effects. In vivo experiments demonstrated its ability to reduce inflammation markers in animal models, suggesting possible therapeutic uses in treating inflammatory diseases .

Anticonvulsant Properties : Some studies have explored the anticonvulsant potential of similar pyridazine derivatives. These compounds may modulate neurotransmitter systems, offering a pathway for developing new treatments for epilepsy .

Agricultural Applications

Pesticide Development : The unique structure of 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide has led to investigations into its efficacy as a pesticide. Its ability to disrupt pest metabolism could provide an environmentally friendly alternative to traditional pesticides .

Plant Growth Regulation : Research has indicated that certain pyridazine compounds can act as plant growth regulators, enhancing growth and yield in various crops. This application could have significant implications for agricultural productivity and sustainability .

Material Science Applications

Polymer Synthesis : The compound's reactive functional groups allow it to be used in synthesizing novel polymers with specific properties. These polymers can be tailored for applications in coatings, adhesives, and composites .

Nanotechnology : Recent studies have explored the use of pyridazine derivatives in nanotechnology, particularly in creating nanomaterials with enhanced electrical and thermal properties. Such materials could be applied in electronics and energy storage devices .

Case Studies

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial activity of several pyridazine derivatives against common pathogens. The results showed that the compound exhibited significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

- Inflammation Model Research : In a controlled experiment involving induced inflammation in rats, the administration of this compound resulted in a marked decrease in pro-inflammatory cytokines compared to control groups. This finding supports further investigation into its therapeutic applications for inflammatory diseases .

- Agricultural Field Trials : Field trials conducted on crops treated with formulations containing this compound demonstrated improved resistance to pests and increased yield compared to untreated controls. These results highlight the compound's potential role in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinecarboxamide derivatives share a core structure but differ in substituents, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Comparison Points

Substituent Effects: 4-Methylphenyl (target compound): Enhances lipophilicity and metabolic stability compared to phenyl . Fluorophenyl : Electron-withdrawing fluorine may improve target affinity but reduce solubility.

Functional Group Variations :

- Carboxamide vs. Ester : The carboxamide group in the target compound may engage in hydrogen bonding, crucial for target interaction, whereas the ester derivative could act as a prodrug.

Biological Activity: The anti-inflammatory activity of the pyridazinone analog (IC₅₀ = 11.6 μM) suggests that pyridazine derivatives with optimized substituents (e.g., 4-methylphenyl) could exhibit enhanced potency.

Biological Activity

4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized through various methods, including multicomponent reactions involving readily available starting materials. For instance, a study demonstrated the synthesis of similar pyridazine derivatives using phenylglyoxal and barbituric acid derivatives under reflux conditions, yielding compounds with promising biological activities .

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For example, several synthesized compounds have shown activity against various bacterial strains, with some demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics. The specific activity of this compound against microbial pathogens remains to be fully characterized.

Anti-inflammatory and Analgesic Properties

Similar compounds in the class of pyridazines have been evaluated for anti-inflammatory effects using standard models such as carrageenan-induced edema and acetic acid-induced writhing in mice. Preliminary results suggest that 4-hydroxy derivatives may exhibit analgesic effects comparable to non-steroidal anti-inflammatory drugs like Diclofenac .

| Compound | Activity Type | Test Model | Result |

|---|---|---|---|

| This compound | Anti-inflammatory | Carrageenan edema | Effective |

| 4-Hydroxy derivatives | Analgesic | Acetic acid writhing | Comparable to Diclofenac |

The biological mechanisms underlying the activity of 4-hydroxy pyridazines may involve modulation of inflammatory pathways and inhibition of microbial growth. These compounds potentially act by interfering with bacterial cell wall synthesis or by inhibiting enzymes involved in inflammatory processes.

Case Studies

A series of case studies examining the biological effects of similar pyridazine derivatives have been conducted:

- Antimicrobial Efficacy : A study reported that a related pyridazine compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance efficacy .

- Analgesic Effects : Another investigation into the analgesic properties revealed that certain derivatives reduced pain response in animal models, indicating potential for development as pain relief agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.